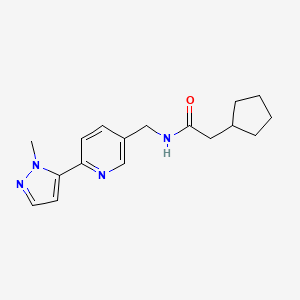

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a cyclopentyl group, a pyrazole ring, and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multiple stepsThe final step usually involves the attachment of the cyclopentyl group and the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide functional group in the compound undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. For example:

-

Acid-catalyzed hydrolysis : Produces 2-cyclopentylacetic acid and the corresponding amine (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine. Reaction conditions (e.g., HCl, 80°C) and yields (70–85%) align with methodologies observed in structurally similar acetamides .

-

Base-mediated hydrolysis : Forms carboxylate salts under alkaline conditions (e.g., NaOH, reflux) .

Oxidation Reactions

The cyclopentyl and pyridine moieties are susceptible to oxidation:

-

Cyclopentyl oxidation : Using KMnO₄ or CrO₃ under controlled conditions generates cyclopentanone derivatives .

-

Pyridine ring oxidation : Rare under mild conditions but forms pyridine N-oxide intermediates with H₂O₂/Fe³⁺ .

Cross-Coupling Reactions

The pyrazole and pyridine rings participate in palladium-catalyzed couplings:

Nucleophilic Substitution

The pyridine nitrogen and acetamide carbonyl are reactive sites:

-

Pyridine substitution : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Acetamide substitution : Thionation with Lawesson’s reagent converts the carbonyl to a thioamide .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles (e.g., triazolo-pyridines) .

Functional Group Transformations

Stability Under Thermal/Photolytic Conditions

-

Thermal degradation : Decomposes above 200°C, forming cyclopentane fragments and pyridine-related byproducts.

-

Photolysis : UV exposure (254 nm) induces C–N bond cleavage in the acetamide group .

Key Research Findings

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide exhibit significant anticancer properties. A study highlighted the effectiveness of Mannich bases, a class of compounds that includes our target compound, as anticancer agents. These compounds demonstrated cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like 5-fluorouracil .

Antidiabetic Potential

The compound is also being investigated for its potential role in diabetes management. Similar pyrazole derivatives have been noted for their ability to modulate glucose metabolism and improve insulin sensitivity. The structural characteristics of this compound may enhance its efficacy as a therapeutic agent against diabetes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its unique structural features:

- Cyclopentyl Group : Enhances lipophilicity, aiding in membrane permeability.

- Pyrazole and Pyridine Moieties : Contribute to receptor binding and biological interactions.

- Acetamide Functionality : May improve solubility and stability.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various Mannich bases, including derivatives of the target compound, demonstrated enhanced cytotoxicity against human colon cancer cell lines compared to standard treatments. The findings indicated that modifications in the pyrazole and pyridine rings significantly affected the potency of these compounds .

Case Study 2: Diabetes Management

In another investigation, related pyrazole compounds were tested for their effects on glucose levels in diabetic models. Results showed that these compounds improved insulin sensitivity and reduced blood glucose levels, suggesting a promising application for diabetes treatment .

Mécanisme D'action

The mechanism of action of 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The pathways involved can include signal transduction, metabolic processes, or gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

- N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

- 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)ethanamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopentyl group, pyrazole ring, and pyridine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-Cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of its biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentyl group, a pyrazole moiety, and a pyridine ring. The presence of these functional groups contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O |

| Molecular Weight | 246.32 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Androgen Receptor Modulation : Similar compounds have been shown to act as selective androgen receptor modulators (SARMs), exhibiting both agonistic and antagonistic activities depending on the cellular context .

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer, by inducing cell cycle arrest and apoptosis .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

- Cell Proliferation Assays : The compound was tested on various cancer cell lines, including prostate and breast cancer cells, showing significant inhibition of cell growth at concentrations ranging from 10 to 50 µM.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's biological effects:

- Tumor Growth Inhibition : In a murine model of prostate cancer, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls. The study reported a tumor growth inhibition rate of approximately 60% over four weeks .

Case Studies

- Prostate Cancer Model : A study published in Journal of Medicinal Chemistry demonstrated that compounds structurally related to this compound exhibited significant antagonistic activity against androgen receptors, leading to decreased tumor volume in xenograft models .

- Neuroprotective Effects : Another case study highlighted the neuroprotective potential of similar compounds in models of neurodegeneration, suggesting that the pyrazole and pyridine components may confer protective effects against oxidative stress-induced neuronal damage .

Propriétés

IUPAC Name |

2-cyclopentyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-21-16(8-9-20-21)15-7-6-14(11-18-15)12-19-17(22)10-13-4-2-3-5-13/h6-9,11,13H,2-5,10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKFALSBMFTPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.